molecular formula C21H24N4O2S B10867657 3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether

3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether

Cat. No.: B10867657
M. Wt: 396.5 g/mol
InChI Key: BPIURYNYNBEZPK-UHFFFAOYSA-N
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Description

This compound belongs to the class of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These heterocyclic molecules have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . The adamantyl group, known for its high lipophilicity, is incorporated into this compound, potentially influencing its biological availability.

Preparation Methods

The synthesis of 3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether involves a straightforward method. Here are the steps:

    Condensation: Start with 4-amino-5-aryl-2H-1,2,4-triazole-3(4H)-thione (4a-l) and adamantyl-1-carboxylic acid.

    Reaction Conditions: Perform the condensation in the presence of phosphorous oxychloride (POCl3).

    Product: The resulting compound is this compound.

Chemical Reactions Analysis

    Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: The products formed from these reactions will vary based on the reaction type and substituents.

Scientific Research Applications

    Chemistry: Investigate its reactivity in novel synthetic pathways.

    Biology: Explore its potential as an antiviral or antimicrobial agent.

    Medicine: Assess its pharmacological properties and potential therapeutic applications.

    Industry: Consider its use in materials science or drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other related compounds.

    Similar Compounds: Explore other 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their properties.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

6-(1-adamantyl)-3-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H24N4O2S/c1-26-16-6-15(7-17(8-16)27-2)18-22-23-20-25(18)24-19(28-20)21-9-12-3-13(10-21)5-14(4-12)11-21/h6-8,12-14H,3-5,9-11H2,1-2H3

InChI Key

BPIURYNYNBEZPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5)OC

Origin of Product

United States

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